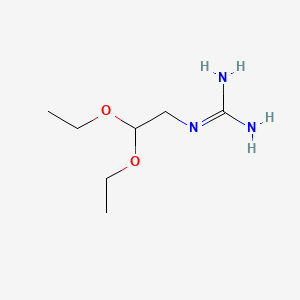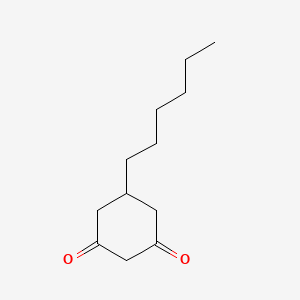![molecular formula C11H12O5 B13767221 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid CAS No. 56207-96-6](/img/structure/B13767221.png)
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is an organic compound with the molecular formula C11H12O5 It is known for its unique structure, which includes a benzoic acid moiety and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 1-hydroxypropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-{[(1-Oxopropan-2-yl)oxy]carbonyl}benzoic acid.
Reduction: Formation of 2-{[(1-Hydroxypropan-2-yl)oxy]methyl}benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the benzoic acid moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(1-Hydroxyethyl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxybutan-2-yl)oxy]carbonyl}benzoic acid
- 2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}phenylacetic acid
Uniqueness
2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropan-2-yl group provides additional sites for hydrogen bonding and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
56207-96-6 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(1-hydroxypropan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(6-12)16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clé InChI |
HTSZGPUBODALCL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
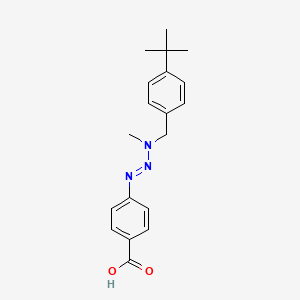
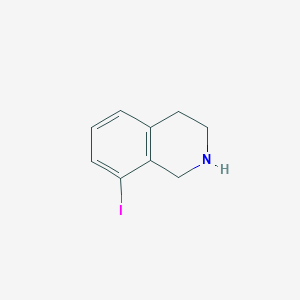

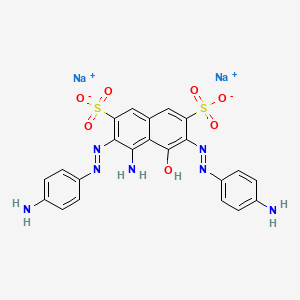
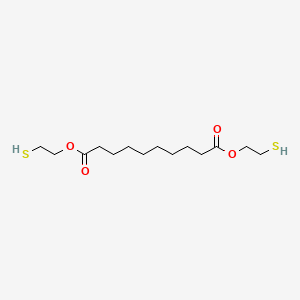

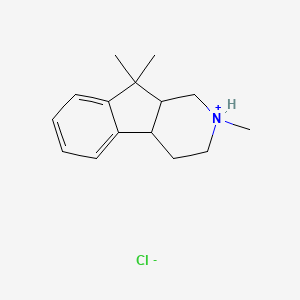
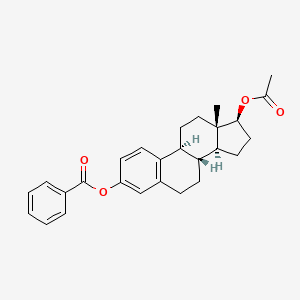

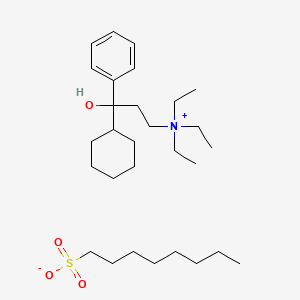
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
